molecular formula C15H21N3O4S B2651438 ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate CAS No. 946209-61-6

ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate

カタログ番号: B2651438
CAS番号: 946209-61-6
分子量: 339.41
InChIキー: IBZUGHSSZHWFIE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

特性

IUPAC Name

ethyl 6-methyl-2-oxo-4-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-3-22-14(20)12-10(2)16-15(21)17-13(12)23-9-11(19)18-7-5-4-6-8-18/h3-9H2,1-2H3,(H,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZUGHSSZHWFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)N2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

化学反応の分析

Ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

科学的研究の応用

This compound has several scientific research applications:

作用機序

The mechanism of action of ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in the cell cycle, leading to cell cycle arrest and apoptosis . The compound also modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines .

類似化合物との比較

Ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific structural features and biological activities. Similar compounds include:

生物活性

Ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate, a compound with the CAS number 66001-93-2, belongs to the class of pyrimidine derivatives. Its unique structure suggests potential biological activities that warrant detailed investigation. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate is C15H23N3O3SC_{15}H_{23}N_{3}O_{3}S. The compound features a pyrimidine ring substituted with various functional groups, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC15H23N3O3S
Molecular Weight323.43 g/mol
LogP2.06
PSA46.61 Ų

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including ethyl 6-methyl-2-oxo compounds. For instance, related compounds have shown significant antibacterial activity against various strains of bacteria. One study demonstrated that derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 4–32 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Pyrimidine-based compounds have been extensively researched for their anticancer properties. Ethyl 6-methyl-2-oxo derivatives have shown promise in inhibiting cancer cell proliferation. In vitro studies indicated that these compounds could induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU) .

The mechanism by which ethyl 6-methyl-2-oxo compounds exert their biological effects often involves the inhibition of key enzymes or receptors involved in cellular proliferation and survival. For example, some studies suggest that these compounds may inhibit EGFR phosphorylation, leading to reduced cell viability and increased apoptosis in cancer cells .

Study on Antibacterial Activity

In a recent study published in MDPI, researchers synthesized several pyrimidine derivatives and evaluated their antibacterial efficacy. Ethyl 6-methyl-2-oxo derivatives displayed promising results against both resistant and sensitive bacterial strains. The study concluded that modifications to the pyrimidine structure could enhance antibacterial potency .

Evaluation of Anticancer Effects

Another significant study focused on the anticancer effects of ethyl 6-methyl-2-oxo derivatives against breast cancer cell lines. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis through caspase activation pathways, demonstrating their potential as therapeutic agents in oncology .

Q & A

Q. What are the recommended synthetic routes for ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a modified Biginelli reaction, leveraging multicomponent condensation of thiourea, β-ketoester derivatives, and aldehydes. Key steps include:

  • Catalyst Selection : Use Lewis acids (e.g., FeCl₃ or Bi(OTf)₃) to enhance regioselectivity and yield .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C improve solubility of the sulfanyl-piperidinyl intermediate .
  • Post-Synthetic Modifications : Introduce the sulfanyl-piperidinyl group via nucleophilic substitution under inert atmosphere to prevent oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the dihydropyrimidine core and substituents. The piperidinyl proton signals (δ 1.4–3.2 ppm) and sulfanyl group (δ 3.5–4.0 ppm) are critical for structural validation .
  • X-ray Crystallography : Resolve regioselectivity ambiguities by analyzing crystal packing and hydrogen-bonding patterns (e.g., N—H···O interactions in the dihydropyrimidine ring) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 366.12) and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the sulfanyl group .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure and inhalation of fine particles .
  • Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the introduction of the sulfanyl-piperidinyl moiety?

Methodological Answer:

  • Protecting Groups : Temporarily protect the piperidinyl nitrogen with Boc (tert-butoxycarbonyl) to direct sulfanyl substitution to the C4 position .
  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation. A shift in carbonyl stretching frequency (1700 → 1680 cm⁻¹) indicates successful substitution .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict favorable transition states for sulfanyl-group incorporation at specific positions .

Q. What strategies resolve contradictions in biological activity data across different assays (e.g., antibacterial vs. cytotoxicity)?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (e.g., HEK293 for cytotoxicity) and bacterial strains (e.g., S. aureus ATCC 25923) to minimize variability .
  • Dose-Response Curves : Compare EC₅₀ values across assays; discrepancies may arise from off-target effects at higher concentrations .
  • Molecular Docking : Simulate interactions with target enzymes (e.g., dihydrofolate reductase) to rationalize activity differences .

Q. How can researchers determine the impact of the sulfanyl-piperidinyl group on bioactivity compared to other substituents?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituted piperidinyl groups (e.g., morpholine, pyrrolidine) and compare IC₅₀ values in enzyme inhibition assays .
  • Metabolic Stability Assays : Use liver microsomes to assess if the sulfanyl group enhances resistance to oxidative metabolism vs. methyl or phenyl analogs .
  • Free Energy Perturbation (FEP) : Computational FEP maps binding affinity changes when modifying the sulfanyl-piperidinyl moiety .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。